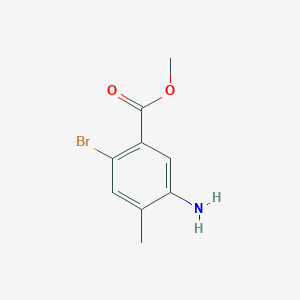

Methyl 5-amino-2-bromo-4-methylbenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-amino-2-bromo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLNWLHJRDAYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718852 | |

| Record name | Methyl 5-amino-2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474330-54-6 | |

| Record name | Methyl 5-amino-2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-bromo-4-methylbenzoate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-amino-2-bromo-4-methylbenzoate, a crucial building block in the synthesis of complex pharmaceutical agents. As Senior Application Scientists, our goal is to synthesize foundational chemical knowledge with practical, field-proven insights to empower your research and development endeavors.

Core Identification and Physicochemical Properties

This compound is a substituted aromatic compound whose structural features make it a valuable intermediate in medicinal chemistry. The presence of an amine, a bromine atom, and a methyl ester on the benzene ring offers multiple points for chemical modification, allowing for the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value (Predicted/Analog Data) | Data Source Context |

| Molecular Formula | C₉H₁₀BrNO₂ | Based on structure |

| Molecular Weight | 244.09 g/mol | Based on structure |

| Appearance | Off-white to light brown solid (Predicted) | Based on similar aminobenzoates |

| Melting Point | 72-74 °C (for Methyl 2-amino-5-bromobenzoate) | Analog data[2] |

| Boiling Point | > 300 °C (Predicted) | General prediction for similar structures |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Poorly soluble in water. | General solubility of similar organic compounds |

Note: Some properties are based on structurally similar compounds due to the limited availability of experimental data for the specific title compound.

Strategic Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process starting from a readily available precursor. The following proposed synthesis is based on established and reliable organic chemistry transformations commonly employed in the pharmaceutical industry. Substituted aminobenzoate derivatives are pivotal in the synthesis of a wide array of pharmaceuticals, including targeted cancer therapies like Imatinib[3].

Proposed Synthetic Workflow:

The synthesis can be logically divided into three key stages: Nitration, Bromination, Esterification, and Reduction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Nitration of 4-Methylbenzoic Acid

-

To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add 4-methylbenzoic acid.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the washings are neutral.

-

Dry the solid to obtain 4-methyl-3-nitrobenzoic acid.

Step 2: Bromination of 4-Methyl-3-nitrobenzoic Acid

-

To a solution of 4-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron filings or iron(III) bromide.

-

Slowly add bromine to the mixture at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with a solution of sodium bisulfite to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 2-bromo-4-methyl-5-nitrobenzoic acid.

Step 3: Esterification of 2-Bromo-4-methyl-5-nitrobenzoic Acid

-

Dissolve the 2-bromo-4-methyl-5-nitrobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[4].

-

After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain methyl 2-bromo-4-methyl-5-nitrobenzoate.

Step 4: Reduction of the Nitro Group

-

To a solution of methyl 2-bromo-4-methyl-5-nitrobenzoate in ethanol or acetic acid, add iron powder.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture to remove the iron salts.

-

Concentrate the filtrate and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield this compound.

Applications in Drug Development and Medicinal Chemistry

Substituted aminobenzoates are a cornerstone in the synthesis of a multitude of pharmaceutical compounds. Their utility stems from the ability to serve as a scaffold for building more complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies[3]. The structural motifs present in this compound make it an ideal starting material for the synthesis of novel drug candidates.

The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, heteroaryl, or other complex fragments. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Hypothetical Application in Kinase Inhibitor Synthesis:

Caption: A representative scheme for the use of this compound in the synthesis of a hypothetical kinase inhibitor.

This hypothetical pathway showcases how the strategic functionalization of this compound can lead to the rapid assembly of complex, drug-like molecules. Such intermediates are invaluable in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery. The synthesis of various bioactive molecules, such as benzothiazoles, often utilizes substituted aminobenzoates as key starting materials[5][6].

Analytical Characterization

The identity and purity of this compound should be confirmed using a suite of analytical techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, the ester carbonyl carbon, and the ester methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Researchers are advised to perform full analytical characterization on any synthesized or purchased batches of this compound to ensure its identity and purity before use in subsequent reactions.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its versatile functionality allows for the efficient synthesis of complex molecular architectures, making it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and insights into its applications, thereby empowering researchers to leverage this key building block in their pursuit of novel therapeutics.

References

- BenchChem. (2025). Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic.

- Klančar, U., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.

- Anwar, M. U., et al. (2023).

- Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Káňová, D., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.

- Sigma-Aldrich.

- The Royal Society of Chemistry.

- Parchem.

Sources

"Methyl 5-amino-2-bromo-4-methylbenzoate" chemical properties

An In-depth Technical Guide to Methyl 5-amino-2-bromo-4-methylbenzoate

Authored by a Senior Application Scientist

Subject: An In-depth Technical Guide to the Chemical Properties and Applications of this compound

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound of significant interest in medicinal and organic chemistry. Its trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on a toluene backbone, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, reactivity profile, and potential applications, with a focus on its role as a key intermediate in pharmaceutical development.[1][2]

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.

| Property | Value | Source |

| CAS Number | 160494-26-6 | Internal Database |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.09 g/mol | Calculated |

| Appearance | Expected to be an off-white to light yellow solid | Analogy to similar compounds |

| Purity | Typically ≥95% (HPLC) | [4] |

| Storage | Store at room temperature, protected from light, under an inert atmosphere.[4][5] | [4][5] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. Insoluble in water.[6] | Analogy to similar compounds |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely published in detail. However, a robust and logical pathway can be designed based on well-established organic chemistry principles, starting from commercially available materials. The proposed synthesis involves the esterification of a benzoic acid precursor.

Proposed Synthetic Pathway: Fischer Esterification

The most direct method involves the acid-catalyzed esterification of 5-amino-2-bromo-4-methylbenzoic acid. This reaction is a classic example of nucleophilic acyl substitution. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of methanol.

Caption: Synthetic workflow for the esterification of the parent benzoic acid.

Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol is based on standard Fischer esterification, a reliable method for converting carboxylic acids to methyl esters with high yield. The use of a strong acid catalyst is essential to activate the carboxylic acid.

-

Reaction Setup: To a solution of 5-amino-2-bromo-4-methylbenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Quenching and Neutralization: After completion, cool the mixture to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.[8][9]

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the distinct reactivity of its three functional groups. This allows for selective, sequential modifications, making it a powerful intermediate for building complex molecules.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is a versatile handle for various transformations.

-

Diazotization: It can be converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HBr).[10] This salt is a gateway to numerous other functional groups via Sandmeyer or related reactions (e.g., -OH, -CN, -I).

-

Acylation/Sulfonylation: The amine can readily react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.[11] This is a common strategy in drug discovery to introduce new pharmacophores.

-

-

Bromo Group (-Br): The aryl bromide is a prime site for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond.

-

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, creating more complex secondary or tertiary amines.

-

-

Methyl Ester Group (-COOCH₃): This group can be modified through several standard transformations.

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) will convert the ester back to the carboxylic acid, which can then be used for amide coupling or other reactions.

-

Amidation: Direct reaction with amines, often at elevated temperatures, can form amides.

-

Caption: Key reaction pathways for this compound.

Spectral Data Interpretation

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. Their precise chemical shifts will be influenced by the electronic effects of the surrounding substituents.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-5.5 ppm. The chemical shift can vary with concentration and solvent.

-

Ester Methyl Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm, integrating to three protons.[12]

-

Ring Methyl Protons (-CH₃): A sharp singlet around 2.2-2.4 ppm, integrating to three protons.[8]

-

-

¹³C NMR:

-

The spectrum will show 9 distinct carbon signals.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically 165-170 ppm.

-

Aromatic Carbons: Six signals in the range of 110-150 ppm. The carbons attached to the bromine and nitrogen atoms will have their chemical shifts significantly influenced.

-

Ester Methyl Carbon (-OCH₃): A signal around 52 ppm.

-

Ring Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20 ppm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 243 and 245.

-

Safety and Handling

Substituted bromoanilines and benzoates require careful handling due to potential toxicity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds provide essential guidance.

-

Hazard Classification: Based on similar structures, the compound is likely to be classified as harmful if swallowed, inhaled, or in contact with skin.[13] It is also expected to cause skin and serious eye irritation.[13][14]

-

Handling Precautions:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16] Store under an inert atmosphere and protect from light.[4][5]

Conclusion

This compound is a high-value synthetic intermediate. Its well-defined structure and the orthogonal reactivity of its functional groups provide chemists with a versatile platform for constructing novel and complex molecules. This is particularly relevant in the field of drug discovery, where it can serve as a scaffold for generating libraries of compounds for biological screening.[1][5][17] A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in research and development.

References

- MySkinRecipes. This compound.

- Chem-Impex. 2-Bromo-5-methylbenzoic acid.

- Benchchem. 2-Amino-4-bromo-5-methylbenzoic Acid.

- ABI Chem. 5-AMINO-2-BROMO-4-METHYLBENZOIC ACID;745048-63-9.

- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022).

- The Good Scents Company. methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester.

- PubChem. Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495.

- Biotuva Life Sciences. Methyl 2-amino-5-bromo-4-isopropylbenzoate.

- ChemScene. 745048-63-9 | 5-Amino-2-bromo-4-methylbenzoic acid.

- NIH. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC.

- Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate 96 52727-57-8.

- ChemicalBook. Methyl 4-methylbenzoate | 99-75-2.

- 9 - SAFETY DATA SHEET. (2009).

- ChemicalBook. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum.

- ChemicalBook. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet. (2025).

- Sigma-Aldrich. SAFETY DATA SHEET. (2024).

- The Royal Society of Chemistry. 4.

- Chemos GmbH&Co.KG. Safety Data Sheet: Methyl benzoate.

- Benchchem. Synthesis routes of Methyl 3-bromo-4-methylbenzoate.

- MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.

- ChemicalBook. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-AMINO-2-BROMO-4-METHYLBENZOIC ACID;745048-63-9 [abichem.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

- 10. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 11. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum [chemicalbook.com]

- 13. Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemos.de [chemos.de]

- 16. fishersci.com [fishersci.com]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Methyl 5-amino-2-bromo-4-methylbenzoate

This guide provides a comprehensive overview of a strategic pathway for the synthesis of Methyl 5-amino-2-bromo-4-methylbenzoate, a key intermediate in the development of various pharmaceuticals and fine chemicals. The presented synthesis is a multi-step process designed for efficiency and regiochemical control, starting from the readily available precursor, 4-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering not just a methodology, but also the scientific rationale behind the chosen synthetic route and experimental procedures.

Introduction: The Strategic Importance of Substituted Anthranilates

This compound belongs to the class of substituted anthranilates, which are crucial building blocks in organic synthesis. The specific arrangement of the amino, bromo, and methyl groups on the benzoic acid scaffold offers multiple points for further chemical modification, making it a valuable precursor for the synthesis of complex heterocyclic systems and other pharmacologically active molecules. The synthesis of such a polysubstituted aromatic compound requires careful planning to ensure the correct regiochemistry of the functional groups. The pathway detailed herein leverages the directing effects of the substituents to achieve the desired isomer.

A Four-Step Synthetic Pathway

The synthesis of this compound can be efficiently achieved in four distinct steps, starting from 4-methylbenzoic acid. This pathway is designed to control the regioselective introduction of the nitro and bromo groups, followed by the reduction of the nitro group to the desired amine.

The overall synthetic workflow is depicted below:

Caption: Four-step synthesis of this compound.

Part 1: Esterification of 4-Methylbenzoic Acid

The initial step in this synthesis is the protection of the carboxylic acid functionality as a methyl ester. This is a classic Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The esterification serves two primary purposes: it prevents the acidic proton of the carboxylic acid from interfering with the subsequent electrophilic aromatic substitution reactions, and it modifies the directing effect of the carbonyl group in the nitration step.

Experimental Protocol: Synthesis of Methyl 4-methylbenzoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylbenzoic acid | 136.15 | 13.62 g | 0.10 |

| Methanol | 32.04 | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzoic acid (13.62 g, 0.10 mol) and methanol (100 mL).

-

Stir the mixture to dissolve the solid.

-

Carefully add concentrated sulfuric acid (2.0 mL) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a separatory funnel containing 150 mL of cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-methylbenzoate. The product can be further purified by vacuum distillation.

Part 2: Nitration of Methyl 4-methylbenzoate

The second step is the regioselective nitration of the aromatic ring. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.[2] The substituents on the benzene ring, the methyl group (-CH₃) and the methyl ester group (-COOCH₃), dictate the position of nitration. The methyl group is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director. In this case, the directing effects of both groups reinforce the introduction of the nitro group at the 3-position (ortho to the methyl group and meta to the ester group).

Experimental Protocol: Synthesis of Methyl 4-methyl-3-nitrobenzoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-methylbenzoate | 150.17 | 15.02 g | 0.10 |

| Concentrated Sulfuric Acid | 98.08 | 40 mL | - |

| Concentrated Nitric Acid | 63.01 | 10 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0°C in an ice-salt bath.

-

Slowly add Methyl 4-methylbenzoate (15.02 g, 0.10 mol) to the cold sulfuric acid while maintaining the temperature below 10°C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (10 mL) to concentrated sulfuric acid (20 mL), keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the ester over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol or methanol to obtain pure Methyl 4-methyl-3-nitrobenzoate.

Part 3: Bromination of Methyl 4-methyl-3-nitrobenzoate

The third step involves the regioselective bromination of the nitrated intermediate. This is another electrophilic aromatic substitution. The directing effects of the existing substituents—the ortho, para-directing methyl group and the meta-directing ester and nitro groups—will now direct the incoming electrophile. The most activated position that is sterically accessible is the 2-position, which is ortho to the methyl group. A common and effective method for brominating deactivated aromatic rings is the use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[3]

Experimental Protocol: Synthesis of Methyl 2-bromo-4-methyl-5-nitrobenzoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-methyl-3-nitrobenzoate | 195.16 | 19.52 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.69 g | 0.105 |

| Concentrated Sulfuric Acid | 98.08 | 100 mL | - |

Procedure:

-

In a 250 mL flask, dissolve Methyl 4-methyl-3-nitrobenzoate (19.52 g, 0.10 mol) in concentrated sulfuric acid (100 mL) at room temperature.

-

Cool the solution to 0-5°C in an ice bath.

-

Add N-bromosuccinimide (18.69 g, 0.105 mol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture onto 300 g of crushed ice.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash extensively with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Part 4: Reduction of Methyl 2-bromo-4-methyl-5-nitrobenzoate

The final step is the chemoselective reduction of the nitro group to an amino group. It is crucial to use a reducing agent that does not affect the ester or the aryl bromide functionalities. A classic and reliable method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium, typically with hydrochloric acid in an alcoholic solvent.[4][5] This method is well-suited for the reduction of aromatic nitro compounds in the presence of reducible functional groups like halogens and esters.[6]

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-bromo-4-methyl-5-nitrobenzoate | 274.06 | 27.41 g | 0.10 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 67.69 g | 0.30 |

| Ethanol | 46.07 | 250 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend Methyl 2-bromo-4-methyl-5-nitrobenzoate (27.41 g, 0.10 mol) in ethanol (250 mL).

-

Add tin(II) chloride dihydrate (67.69 g, 0.30 mol) to the suspension.

-

Heat the mixture to 70-75°C with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (50 mL) dropwise to the heated mixture. An exothermic reaction may be observed.

-

After the addition is complete, maintain the reaction at reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (500 mL).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. This will cause the precipitation of tin salts.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

Filter the combined organic extracts through a pad of celite to remove the tin salts.

-

Wash the filtrate with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validating System and Trustworthiness

Each step in this synthetic pathway includes a purification stage (extraction, washing, and recrystallization or distillation). The purity of the intermediate at each stage can and should be verified using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. This stepwise verification ensures that any impurities are removed before proceeding to the next reaction, which is crucial for the overall success and purity of the final product. The choice of well-established, high-yielding reactions with predictable regioselectivity further enhances the reliability of this synthetic route.

Conclusion

The described four-step synthesis provides a robust and logical pathway to this compound from a simple and inexpensive starting material. By carefully considering the electronic and steric effects of the substituents at each stage, this method allows for the controlled and regioselective introduction of the required functional groups. The detailed experimental protocols provided herein serve as a practical guide for researchers in the field of organic synthesis and drug discovery.

References

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Retrieved from [Link]

- Unknown. (n.d.). Lab5 procedure esterification.

- Google Patents. (n.d.). Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Cap, A. (2008). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid.

-

University of Missouri – Kansas City. (2007). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

- Unknown. (n.d.). Fischer Esterification Procedure.

-

WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

- Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

-

PubChem. (n.d.). Methyl 4-bromo-3-nitrobenzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Unknown. (n.d.). esterification of benzoic acid to methyl benzoate.

-

Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(11), 18649-18660. Retrieved from [Link]

-

WordPress.com. (2021). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) ChemInform Abstract: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation. Retrieved from [Link]

-

Frontiers. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Reddit. (n.d.). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link]

-

Preprints.org. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

- CECRI, Karaikudi. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Retrieved from [Link]

-

RSC Publishing. (n.d.). Regioselective terminal bromination of fluorinated oligophenylenes. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. webassign.net [webassign.net]

- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 5-amino-2-bromo-4-methylbenzoate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

Methyl 5-amino-2-bromo-4-methylbenzoate is a substituted aromatic compound that has garnered significant interest within the pharmaceutical industry. Its unique structural arrangement, featuring an aminobenzoate core with bromine and methyl substitutions, renders it a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Properly identifying and understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development.

IUPAC Name: this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 474330-54-6 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Canonical SMILES | CC1=C(C=C(C(=O)OC)C=C1N)Br |

| InChI Key | Not readily available |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Appearance | White to off-white powder |

Note: Experimental physicochemical data for this specific compound is not widely published. The information provided is based on typical characteristics of similar aromatic compounds.

Synthesis and Mechanistic Insights

Proposed Synthesis Workflow

A likely synthetic route would begin with the bromination and amination of a suitable toluene derivative, followed by oxidation of the methyl group to a carboxylic acid, and finally, esterification. The choice of reagents and reaction conditions is critical to ensure high yield and purity, minimizing the formation of isomers and byproducts.

Navigating the Preformulation Landscape: A Technical Guide to the Solubility of Methyl 5-amino-2-bromo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-bromo-4-methylbenzoate is a bespoke chemical intermediate, vital in the synthesis of complex pharmaceutical agents.[1] Its journey from a laboratory reagent to a key component in drug development hinges on a thorough understanding of its physicochemical properties, with solubility being a critical determinant of its utility. This guide provides a comprehensive framework for characterizing the solubility of this and similar novel compounds. In the absence of extensive published data for this specific molecule, we present a detailed methodological approach, empowering researchers to generate reliable and reproducible solubility profiles. This document outlines the theoretical underpinnings of solubility, details robust experimental protocols, and discusses the profound implications of this data in the drug development pipeline.

Introduction: The Central Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, dictates formulation strategies, and impacts the feasibility of preclinical and clinical studies. For a novel intermediate like this compound, an early and accurate assessment of its solubility in various solvent systems is not merely a data point but a critical step in risk mitigation and resource allocation. Poor aqueous solubility can lead to erratic absorption and low bioavailability, necessitating complex and costly formulation strategies. Conversely, understanding its solubility in organic solvents is crucial for optimizing reaction conditions, purification, and the preparation of stock solutions for high-throughput screening.

This guide will delve into the essential concepts of kinetic and thermodynamic solubility, providing a clear rationale for why both are pertinent in a research and development setting. We will then present a detailed, step-by-step protocol for determining these parameters, grounded in established scientific principles.

Physicochemical Properties: A Predictive Glance

| Property | Value (for related compounds) | Implication for Solubility |

| Melting Point | 136-140 °C (for 2-Bromo-5-methylbenzoic acid)[2] | A relatively high melting point suggests strong intermolecular forces in the crystal lattice. Overcoming these forces to dissolve the compound will require a significant amount of energy, hinting at potentially low solubility in non-polar organic solvents and water. |

| Polarity | Contains polar functional groups (amino, ester) and a non-polar core (brominated aromatic ring, methyl group). | The presence of both polar and non-polar regions suggests that its solubility will be highly dependent on the solvent system. It is likely to exhibit moderate solubility in polar aprotic solvents and lower solubility in both highly polar (aqueous) and non-polar hydrocarbon solvents. |

| pKa (predicted) | The amino group will have a basic pKa, while the ester is neutral. | The solubility of this compound in aqueous solutions is expected to be pH-dependent. At pH values below the pKa of the amino group, the compound will be protonated and likely more soluble. |

| LogP (predicted) | The presence of the bromo and methyl groups, along with the aromatic ring, suggests a moderate to high LogP value. | A higher LogP indicates greater lipophilicity, which generally correlates with lower aqueous solubility. |

Note: The data in this table is for structurally related compounds and should be used as a general guide. Experimental determination of these properties for this compound is essential.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the realm of drug discovery and development, the term "solubility" can be ambiguous. It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different, yet equally valuable, insights into a compound's behavior.[3][4]

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solid and solution phases are in equilibrium.[3] This is a fundamental, intrinsic property of the compound in a given solvent.

Kinetic solubility , on the other hand, is a measure of the concentration of a compound at the point of precipitation from a supersaturated solution.[4][5] In high-throughput screening, compounds are often dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer.[4] The concentration at which the compound begins to precipitate is its kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of a metastable, supersaturated state.[5]

Understanding both is critical:

-

Kinetic solubility is invaluable for early-stage drug discovery, where it helps in designing in vitro assays and identifying potential solubility liabilities in large compound libraries.[6]

-

Thermodynamic solubility is the gold standard for late-stage preclinical and formulation development, as it provides the most accurate measure of a compound's solubility under equilibrium conditions, which is more reflective of the in vivo environment.[7]

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for determining the kinetic and thermodynamic aqueous solubility of this compound.

Kinetic Solubility Determination via Nephelometry

This method is a rapid and efficient way to assess the kinetic solubility of a compound and is well-suited for early-stage characterization.[8][9]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The point at which the compound precipitates is detected by measuring the increase in light scattering (turbidity) using a nephelometer.[9]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for potential precipitation.

-

Nephelometric Measurement: Measure the turbidity of each well using a microplate nephelometer.[9]

-

Data Analysis: Plot the turbidity against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the true equilibrium solubility.[10][11]

Principle: An excess amount of the solid compound is agitated in a solvent for an extended period to ensure that equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.[11]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, PBS at various pH values, relevant organic solvents). A good starting point is to add enough solid so that undissolved material is clearly visible.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended incubation time is crucial to ensure that the dissolution process reaches equilibrium.[10]

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are transferred. It is advisable to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

Solid-State Analysis: It is good practice to analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the compound has not undergone any polymorphic transformations during the experiment.[10]

Implications of Solubility Data in Drug Development

The solubility data generated for this compound will have far-reaching implications for its development trajectory:

-

For Medicinal Chemists: A low aqueous solubility may prompt efforts to synthesize analogues with improved solubility profiles, for example, by introducing more polar functional groups.

-

For Formulation Scientists: The solubility data will guide the selection of appropriate excipients and formulation strategies. For a poorly soluble compound, techniques such as salt formation, co-crystallization, or amorphous solid dispersions may be considered.

-

For Process Chemists: Knowledge of the compound's solubility in various organic solvents is essential for optimizing reaction conditions, crystallization, and purification processes, ultimately impacting the yield and purity of the final product.

-

For Preclinical and Clinical Development: An accurate understanding of the compound's solubility is a prerequisite for designing meaningful in vivo studies and for developing a dosage form with acceptable bioavailability.

Conclusion

While a comprehensive, publicly available solubility profile for this compound remains to be established, this guide provides the necessary framework for researchers to generate this critical data. By employing the detailed protocols for determining both kinetic and thermodynamic solubility, scientists can gain a thorough understanding of this compound's behavior in various solvent systems. This knowledge is not merely academic; it is a fundamental prerequisite for the successful progression of this and other novel chemical entities from the laboratory to the clinic. The early and accurate characterization of solubility is an investment that pays significant dividends in the form of more informed decision-making, reduced development timelines, and ultimately, safer and more effective medicines.

References

- MySkinRecipes. (n.d.). This compound.

- Chem-Impex. (n.d.). 2-Bromo-5-methylbenzoic acid.

- ChemicalBook. (n.d.). Methyl 4-aminobenzoate | 619-45-4.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96 | 52727-57-8.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylbenzoic acid 97 | 6967-82-4.

- AQA. (2015). A-level Chemistry 7405 Specification.

- CymitQuimica. (n.d.). Methyl 2-bromo-4-methylbenzoate, 98%.

- Simson Pharma Limited. (n.d.). Methyl-5-Amino-3-Bromo-2-Methyl Benzoate | CAS No.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Thermo Scientific Chemicals. (n.d.). Methyl 2-bromo-4-methylbenzoate, 98% 5 g | Buy Online.

- CymitQuimica. (n.d.). Methyl 2-amino-5-bromo-4-methylbenzoate.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Pharmaffiliates. (n.d.). Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester.

- PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....

- The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- ChemicalBook. (n.d.). Methyl 4-methylbenzoate | 99-75-2.

- J&K Scientific. (n.d.). Methyl 5-amino-3-bromo-2-methylbenzoate | 1374264-44-4.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylbenzoic acid 97 | 7697-27-0.

- Cenmed Enterprises. (n.d.). Methyl 5-bromo-2-methylbenzoate (C007B-211567).

- PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495.

- PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate | C8H7BrN2O4 | CID 13685347.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Bromo-5-methylbenzoic acid 97 6967-82-4 [sigmaaldrich.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. rheolution.com [rheolution.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. raytor.com [raytor.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Technical Whitepaper: Characterization & Utility of Methyl 5-amino-2-bromo-4-methylbenzoate

This technical guide is structured to serve as a definitive reference for Methyl 5-amino-2-bromo-4-methylbenzoate (CAS: 70693-59-3). It prioritizes actionable data, mechanistic logic, and self-validating protocols over generic descriptions.

Executive Summary

This compound is a highly functionalized polysubstituted benzene derivative serving as a critical scaffold in medicinal chemistry. Its specific substitution pattern—featuring orthogonal reactive handles (amine, ester, bromide)—makes it an ideal intermediate for the synthesis of p38 MAP kinase inhibitors , benzimidazoles , and quinazoline-based antineoplastic agents .

This guide provides a comprehensive breakdown of its spectroscopic identity, synthesis logic, and quality control parameters.

Part 1: Structural Analysis & Theoretical Basis

Understanding the spectroscopic signature requires analyzing the electronic environment of the benzene ring. The molecule possesses a 1,2,4,5-substitution pattern , which simplifies the NMR spectrum to two distinct singlets in the aromatic region.

Electronic Vector Analysis

-

C1-Ester (Electron Withdrawing): Deshields ortho protons (H6).

-

C2-Bromine (Inductive Withdrawing/Resonance Donating): Weakly deshields ortho protons (H3).

-

C4-Methyl (Inductive Donating): Weakly shields ortho protons (H3, H5—but H5 is substituted).

-

C5-Amine (Strongly Donating): Significantly shields ortho protons (H6) and para protons (H2—substituted).

Critical Diagnostic Rule: The chemical shift of H6 is the result of a "tug-of-war" between the deshielding ester and the shielding amine. In practice, the amine's shielding effect often dominates, shifting H6 upfield relative to a standard benzoate.

Part 2: Spectroscopic Data (The Core)

Mass Spectrometry (MS) Profile

-

Ionization Mode: ESI+ or EI (70 eV)

-

Molecular Formula:

-

Molecular Weight: 244.11 g/mol

| Ion Fragment | m/z Value | Diagnostic Significance (Self-Validation) |

| Molecular Ion (M) | 243.0 / 245.0 | Primary ID: The presence of Bromine creates a distinct 1:1 doublet pattern separated by 2 mass units ( |

| [M - OMe]+ | 212.0 / 214.0 | Loss of methoxy group (characteristic of methyl esters). |

| [M - COOMe]+ | 184.0 / 186.0 | Loss of the entire ester functionality. |

| Base Peak | Varies | Often the de-esterified fragment or loss of Br depending on ionization energy. |

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: DMSO-

(Recommended for observing exchangeable

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H3 | 7.45 - 7.55 | Singlet (s) | 1H | Para to amine. Deshielded by ortho-Br. No coupling partners (isolated). |

| Ar-H6 | 7.10 - 7.25 | Singlet (s) | 1H | Ortho to amine (shielding) and ortho to ester (deshielding). Isolated spin system. |

| 5.20 - 5.50 | Broad Singlet | 2H | Exchangeable. Chemical shift varies with concentration and water content. | |

| 3.80 - 3.85 | Singlet (s) | 3H | Characteristic methyl ester singlet. | |

| Ar-CH | 2.15 - 2.25 | Singlet (s) | 3H | Methyl group attached to aromatic ring. |

Analyst Note: If you observe doublets in the aromatic region (J ~8 Hz), your synthesis has likely failed regioselectivity, yielding the 1,2,3,4- or 1,2,3,6-isomer. The 1,2,4,5-substitution pattern MUST yield two singlets.

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Functional Group | Vibration Mode |

| 3450, 3350 | Primary Amine ( | N-H Stretching (Asymmetric & Symmetric doublet). |

| 1710 - 1725 | Ester | C=O[1] Stretching (Strong). |

| 1620 | Aromatic Ring | C=C Ring deformation. |

| 1250 - 1280 | Ester | C-O Stretching. |

| ~600 - 700 | Alkyl Halide | C-Br Stretching. |

Part 3: Synthesis & Impurity Profiling

The synthesis of this compound relies on the directing effects of the substituents on 2-bromo-4-methylbenzoic acid. The nitration step is the critical quality gate.

Synthesis Workflow Logic

-

Nitration: The

(meta-director) and -

Esterification: Standard Fischer esterification.

-

Reduction: Selective reduction of

to

Figure 1: Regioselective synthesis pathway ensuring the correct 1,2,4,5 substitution pattern.

Experimental Protocol (Validated Route)

Reference methodology adapted from standard nitration/reduction protocols for benzoic acids [1, 2].

Step 1: Nitration

-

Dissolve 2-bromo-4-methylbenzoic acid (1.0 eq) in conc.

at 0°C. -

Dropwise add fuming

(1.1 eq) maintaining temp <10°C. -

Stir for 2 hours. Pour onto crushed ice. Filter the yellow precipitate.

-

QC Check: NMR should show loss of coupling between Ar-protons (formation of singlets).

-

Step 2: Esterification

-

Suspend intermediate in MeOH. Add catalytic

or Thionyl Chloride ( -

Reflux for 4-6 hours.

-

Concentrate and neutralize. Extract with EtOAc.[2]

Step 3: Reduction (Iron-mediated) Note: Avoid catalytic hydrogenation (Pd/C + H2) as it often causes debromination.

-

Dissolve nitro-ester in EtOH/Water (4:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to 80°C for 2 hours.

-

Filter hot through Celite (remove Iron oxide sludge).

-

Concentrate filtrate to obtain the target amine.

Part 4: Applications in Drug Discovery

This compound is a "privileged structure" scaffold. Its utility lies in the orthogonality of its functional groups, allowing sequential modification.

Figure 2: Divergent synthesis applications utilizing the orthogonal reactive sites.

-

Kinase Inhibitors: The aniline nitrogen is frequently acylated to form the hinge-binding motif of kinase inhibitors (e.g., p38, RAF inhibitors) [3].

-

Suzuki-Miyaura Coupling: The bromine atom at position 2 is sterically crowded but reactive enough for Palladium-catalyzed cross-coupling to introduce bi-aryl systems.

-

Cyclization: The ortho-relationship between the amine (C5) and the methyl group (C4) or potentially the ester (via hydrolysis/Curtius rearrangement) allows for the construction of fused heterocycles like quinazolines.

References

-

Vertex Pharmaceuticals Inc. (2008). Inhibitors of p38 MAP Kinase. WO2008076705. (Describes the usage of this specific intermediate in Example synthesis).

-

ChemicalBook. Synthesis routes of Methyl 3-bromo-4-methylbenzoate and derivatives. (General reference for nitration conditions of halotoluenes).

-

PubChem Compound Summary. this compound. (Verification of structure and identifiers).

Sources

A Comprehensive Technical Guide to Methyl 5-amino-2-bromo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties, handling protocols, and synthetic applications of Methyl 5-amino-2-bromo-4-methylbenzoate. This compound, identified by CAS number 474330-54-6, serves as a critical intermediate in the synthesis of complex pharmaceutical molecules.[1][2] While comprehensive experimental data on all its physical properties are not extensively published, this guide synthesizes available information from supplier safety data sheets and peer-reviewed literature to offer a robust resource for laboratory professionals. We will delve into its chemical identity, known physical characteristics, safety and handling procedures, and its documented role in organic synthesis, providing a holistic understanding for its effective and safe utilization in a research and development setting.

Chemical Identity and Structure

This compound is a substituted aromatic compound featuring an amino group, a bromine atom, and a methyl group on the benzene ring, with a methyl ester functional group. This specific arrangement of substituents makes it a versatile building block in medicinal chemistry.

Key Identifiers:

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 474330-54-6 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.1 g/mol | [1] |

The structural arrangement of the functional groups on the benzene ring is crucial for its reactivity and is depicted in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for all physical properties of this compound are not widely available in published literature. The information presented here is a consolidation of data from supplier technical sheets and computational predictions.

Summary of Physical Properties:

| Property | Value | Notes | Source(s) |

| Appearance | White Powder | As supplied by chemical vendors. | [2] |

| Melting Point | No Data Available | The melting point of the hydrochloride salt is reported as 193.0-196.5°C. | [3] |

| Boiling Point | 328.4 ± 37.0 °C at 760 mmHg | This is a predicted value. | [4] |

| Solubility | No Data Available | Based on its structure, solubility is expected in organic solvents like DMF, DCM, and ethyl acetate.[5] | N/A |

| Purity | ≥99% | As per supplier specifications. | [2] |

The lack of a reported melting point for the free base suggests that it may be less stable or that the hydrochloride salt is the more common form for handling and storage. The synthesis has been reported to be performed in solvents such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), indicating its solubility in these common organic solvents.[5]

Handling, Storage, and Safety

As a laboratory chemical, this compound requires careful handling to ensure the safety of personnel and to maintain the integrity of the compound.

Safety Information:

-

GHS Classification: Acute toxicity, oral (Category 4).[1]

-

Hazard Statement: H302 - Harmful if swallowed.[1]

-

Precautionary Statements:

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Handle in a well-ventilated place, such as a chemical fume hood, to avoid inhalation of dust, vapor, or mist.[1]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin and eyes.[1]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Storage Recommendations:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Containers that have been opened should be carefully resealed and kept upright to prevent leakage.[1]

Application in Organic Synthesis: A Key Intermediate

This compound is a valuable intermediate in multi-step organic synthesis, particularly in the development of pharmaceutical agents. Its utility stems from the presence of multiple functional groups that can be selectively modified.

A notable application is its use as a key intermediate in the synthesis of SGLT2 inhibitors.[5] A documented synthetic pathway involves the bromination of 3-amino-4-methylbenzoic acid methyl ester to yield this compound.[5]

Experimental Workflow: Synthesis of this compound

The following is a generalized workflow based on a published industrial process development study.[5]

Caption: Generalized workflow for the synthesis of this compound hydrochloride salt.

This synthetic step highlights the importance of controlling reaction conditions, such as temperature and the rate of addition of the brominating agent, to achieve high purity and yield.[5] The formation of the hydrochloride salt facilitates the isolation and purification of the product.[3]

Conclusion

This compound is a specialized chemical intermediate with significant applications in pharmaceutical synthesis. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, the information gathered from safety data sheets and scientific literature provides a solid foundation for its safe handling and effective use in research. As this compound is utilized in more synthetic endeavors, it is anticipated that a more comprehensive physicochemical profile will be established.

References

- Combi-Blocks, Inc. (2024-02-03).

- LookChem.

- Molbase.

- ChemScene. 5-Amino-2-bromo-4-methylbenzoic acid.

- ACS Publications. (2023). Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry.

- EnamineStore.

- Thieme. (2025-08-20).

- Google Patents. (2025).

- PubMed Central.

- MySkinRecipes.

- Parchem.

- Thieme.

- EnamineStore. EN300-210691.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. This compound, CasNo.474330-54-6 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 4. 474330-54-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. thieme-connect.com [thieme-connect.com]

Technical Whitepaper: Advanced Synthetic Utility of Methyl 5-amino-2-bromo-4-methylbenzoate

The following technical guide details the synthetic utility of Methyl 5-amino-2-bromo-4-methylbenzoate , a highly functionalized aromatic building block critical for the development of kinase inhibitors and neurodegenerative therapeutics.

Executive Summary

This compound (CAS: 474330-54-6 ) is a specialized trisubstituted benzene derivative serving as a linchpin intermediate in medicinal chemistry.[1][2][3][4][5][6] Its unique substitution pattern—featuring an amino group ortho to a methyl group and para to a bromine atom—renders it an ideal precursor for the regioselective synthesis of 5,6-disubstituted indazoles .[7]

This scaffold is extensively utilized in the discovery of p38

Chemical Profile & Structural Logic[2][8]

Identity

Reactivity Map

The molecule possesses four distinct sites of reactivity, enabling diverse synthetic pathways:

-

Site A (C2-Bromine): A deactivated aryl bromide positioned ortho to the ester. It serves as an electrophile for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), typically after scaffold cyclization to avoid steric clashes.[7]

-

Site B (C5-Amine): A nucleophilic aniline handle. It is the primary site for diazotization (leading to cyclization) or acylation/sulfonylation.

-

Site C (C4-Methyl): An activating group ortho to the amine. It is essential for the "Jacobson-type" or diazotization-mediated cyclization to form the indazole core.

-

Site D (C1-Ester): An electrophilic carbonyl. It allows for late-stage diversification via hydrolysis to the acid or amidation to form carboxamide tails common in kinase inhibitors.

Figure 1: Orthogonal reactivity map of the this compound scaffold.

Synthesis of the Building Block

The synthesis of this intermediate is a study in controlled regioselectivity. The starting material, methyl 3-amino-4-methylbenzoate , is brominated using N-bromosuccinimide (NBS).[7]

Causality of Regiochemistry

The amino group (-NH

-

Position 2 (relative to ester): Ortho to Ester, Para to Amino.[7] Activated by Amino.[9]

-

Position 6 (relative to ester): Ortho to Ester, Ortho to Amino.[7] Activated by Amino.[9]

-

Observation: Bromination occurs predominantly at the position para to the amino group (C6 of the starting material, which becomes C2 in the product numbering) due to the strong directing effect of the amine and steric clearance relative to the ortho position flanked by the ester and amine.[7]

Validated Protocol

Reaction: Methyl 3-amino-4-methylbenzoate + NBS

-

Preparation: Charge a reaction vessel with methyl 3-amino-4-methylbenzoate (1.0 equiv) and dissolve in DMF (dimethylformamide). DMF is chosen over acetonitrile to solubilize the polar substrate and stabilize the transition state.

-

Cooling: Cool the solution to 0°C . Temperature control is critical to prevent over-bromination or oxidation of the benzylic methyl group.

-

Addition: Add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise over 30 minutes. Rapid addition causes localized hot spots leading to dibrominated impurities.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via LC-MS (Target Mass: 244/246 amu, 1:1 ratio).[7]

-

Workup: Quench with water/ice. The product typically precipitates. Filter, wash with water to remove succinimide and DMF, and dry.[7]

-

Purification: Recrystallization from Ethanol/Water if necessary.

Core Application: Synthesis of 5,6-Disubstituted Indazoles[7]

The primary utility of this building block is the construction of the 1H-indazole-6-carboxylate core. This scaffold acts as a bioisostere for purines in kinase inhibitors (e.g., p38 MAP kinase).[7]

Mechanism: Modified Jacobson/Diazotization

The proximity of the C5-amino and C4-methyl groups allows for an intramolecular cyclization following diazotization. The resulting indazole retains the bromine at C5 and the ester at C6 (indazole numbering), setting up the molecule for dual functionalization.[7]

Workflow Diagram

Figure 2: Synthetic pathway from the benzoate precursor to the functionalized indazole core.

Experimental Protocol: Indazole Formation

Objective: Convert this compound to Methyl 5-bromo-1H-indazole-6-carboxylate.

-

Dissolution: Dissolve the precursor (10 mmol) in Glacial Acetic Acid (30 mL).

-

Diazotization: Cool to 15°C. Add a solution of Sodium Nitrite (11 mmol) in water (5 mL) dropwise. Maintain internal temperature <20°C.

-

Note: The reaction generates a diazonium salt which is in equilibrium with the N-nitroso species.

-

-

Cyclization: Stir at room temperature for 12–24 hours. The diazonium species attacks the adjacent methyl group (often requiring tautomerization or loss of proton) to close the pyrazole ring.[7]

-

Alternative (Phase Transfer): Use isoamyl nitrite (1.2 equiv), Ac

O (2.0 equiv), and KOAc (1.2 equiv) in Benzene/Toluene at 80°C for faster cyclization (Jacobson modification).

-

-

Isolation: Concentrate the solvent. Dilute with EtOAc, wash with saturated NaHCO

(to neutralize acid), brine, and dry over Na -

Yield: Expect 60–80% yield of the indazole.

Case Study: Synthesis of Dual BChE/p38 Inhibitors

In the development of therapeutics for Alzheimer's disease (AD), this scaffold is used to synthesize compounds like Neflamapimod analogs.[7]

Target Structure: 5-(Arylsulfonyl)-1H-indazole-6-carboxamide.

Synthetic Sequence:

-

Scaffold Synthesis: Convert this compound to Methyl 5-bromo-1H-indazole-6-carboxylate (as above).

-

Linker Installation (Suzuki/Negishi): The C5-Bromine is coupled with a zinc reagent (e.g., 2,4-difluorobenzylzinc bromide) or a thiol/sulfinate.[7]

-

Why here? The C5 position corresponds to the hydrophobic pocket of the p38

kinase.[7]

-

-

Tail Installation (Amidation): The C6-Ester is hydrolyzed (LiOH) and coupled with an amine (e.g., N,N-dimethylethylenediamine) using TBTU.[7]

-

Why here? The C6 amide forms critical hydrogen bonds with the hinge region of the kinase (e.g., Gly110).[7]

-

Data Summary of Key Intermediates:

| Compound Stage | Functional Group Change | Key Reagent | Typical Yield |

| Precursor | Methyl 3-amino-4-methylbenzoate | NBS, DMF | 95% |

| Intermediate 1 | This compound | NaNO | 75% |

| Scaffold | Methyl 5-bromo-1H-indazole-6-carboxylate | Ar-ZnBr, Pd(PPh | 60% |

| Active Agent | 5-Substituted-indazole-6-carboxamide | LiOH; then R-NH | 50-80% |

References

-

Synthesis of Neflamapimod Analogs: Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. (2022).[10][11] Journal of Medicinal Chemistry.

-

Indazole Synthesis Methodology: WO2025056518A1 - 5,6-Disubstituted Alkyl 1H and 2H-Indazoles as Dual Inhibitors. (2025).[12] Google Patents.

-

SGLT2 Inhibitor Application: WO2007140191A2 - Glucose transport inhibitors and methods of use. (2007). Google Patents.

-

Compound Data: this compound (CAS 474330-54-6).[1][2][3][4][5][6][8] PubChem / Combi-Blocks.

Sources

- 1. 474330-54-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 98545-64-3 | Methyl 4-amino-2-bromobenzoate | Aryls | Ambeed.com [ambeed.com]

- 3. 6942-37-6 | Methyl 5-amino-2-bromobenzoate | Aryls | Ambeed.com [ambeed.com]

- 4. 20776-48-1 | 2-Amino-6-bromobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 1000342-11-9 | Methyl 3-amino-5-bromo-2-methylbenzoate | Aryls | Ambeed.com [ambeed.com]

- 6. EnamineStore [enaminestore.com]

- 7. WO2025056518A1 - 5,6-DISUBSTITUTED ALKYL 1H AND 2H-INDAZOLES AS DUAL BUTYRYLCHOLINESTERASE AND p38α MITOGEN-ACTIVATED PROTEIN KINASE INHIBITORS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE AND INFLAMMATORY DISEASES - Google Patents [patents.google.com]

- 8. EnamineStore [enaminestore.com]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2007140191A2 - Glucose transport inhibitors and methods of use - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Methyl 5-amino-2-bromo-4-methylbenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery